pentacalcium;pentaoxido(oxo)-λ7-iodane

Descripción

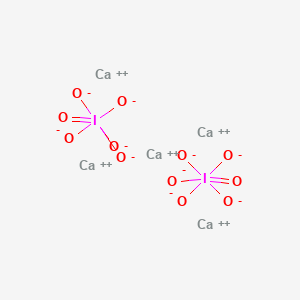

Pentacalcium;pentaoxido(oxo)-λ⁷-iodane is a hypothetical or less-documented inorganic compound hypothesized to consist of five calcium ions (Ca²⁺) and a pentaoxido(oxo)-λ⁷-iodane anion. The iodine atom in this anion is in the +7 oxidation state, coordinated by five oxide (O²⁻) groups and one oxo (O) group, forming an octahedral IO₆⁵⁻ structure . This anion is analogous to the conjugate base of periodic acid (H₅IO₆), a well-characterized strong oxidizer used in organic synthesis to cleave vicinal diols .

The proposed formula for this compound, balancing charges, would be Ca₅(IO₆)₂ (5 Ca²⁺ × 2 = 10+; 2 IO₆⁵⁻ × 5- = 10-). Its properties are inferred from periodic acid derivatives and calcium salts of analogous oxyanions.

Propiedades

Número CAS |

13763-58-1 |

|---|---|

Fórmula molecular |

Ca5I2O12 |

Peso molecular |

646.2 g/mol |

Nombre IUPAC |

pentacalcium;pentaoxido(oxo)-λ7-iodane |

InChI |

InChI=1S/5Ca.2H5IO6/c;;;;;2*2-1(3,4,5,6)7/h;;;;;2*(H5,2,3,4,5,6,7)/q5*+2;;/p-10 |

Clave InChI |

IRPCKJOSXOUXAC-UHFFFAOYSA-D |

SMILES canónico |

[O-]I(=O)([O-])([O-])([O-])[O-].[O-]I(=O)([O-])([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ortoperiodato de pentacalcio se puede sintetizar mezclando iodato de calcio con óxido de calcio o hidróxido de calcio en proporciones molares específicas. La mezcla se calienta luego a temperaturas que varían de 425 °C a 560 °C. Después del calentamiento, el producto se enfría y se lava con ácido diluido hasta que los lavados alcanzan un pH neutro de 7. El producto final se seca para lograr una pureza de al menos el 90% .

Métodos de producción industrial

En entornos industriales, la preparación del ortoperiodato de pentacalcio sigue procedimientos similares pero a mayor escala. Los reactivos se mezclan en grandes reactores, y el proceso de calentamiento se controla cuidadosamente para garantizar una calidad y un rendimiento consistentes. El producto se purifica y seca luego utilizando equipos de grado industrial para cumplir con los estándares de pureza requeridos .

Análisis De Reacciones Químicas

Tipos de reacciones

El ortoperiodato de pentacalcio experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede actuar como un agente oxidante en ciertas reacciones.

Reducción: Puede reducirse en condiciones específicas para formar diferentes compuestos de iodato.

Sustitución: Puede participar en reacciones de sustitución donde el grupo iodato es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Reacciones de oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reacciones de reducción: Se pueden utilizar agentes reductores como el tiosulfato de sodio.

Reacciones de sustitución: Se pueden emplear varios reactivos orgánicos e inorgánicos dependiendo del producto deseado.

Principales productos formados

Oxidación: Formación de iodatos de mayor estado de oxidación.

Reducción: Formación de iodatos o yoduros de menor estado de oxidación.

Sustitución: Formación de compuestos de iodato sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El ortoperiodato de pentacalcio tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en química analítica para la determinación del contenido de calcio y yodo.

Biología: Investigado por su posible uso en ensayos biológicos y como fuente de yodo en la alimentación animal.

Medicina: Explorado por sus propiedades antimicrobianas y su posible uso en desinfectantes.

Mecanismo De Acción

El mecanismo de acción del ortoperiodato de pentacalcio implica su capacidad de liberar iones de yodo y calcio en condiciones específicas. Estos iones pueden interactuar con varios objetivos moleculares y vías, lo que lleva a sus efectos observados. Por ejemplo, en sistemas biológicos, el yodo liberado puede actuar como un agente antimicrobiano, interrumpiendo las membranas celulares de los microorganismos.

Comparación Con Compuestos Similares

Key Observations :

Oxidation State: Pentacalcium;pentaoxido(oxo)-λ⁷-iodane and periodates (e.g., H₅IO₆, NaIO₄) feature iodine in +7, whereas iodates (e.g., Ca(IO₃)₂) have iodine in +2.

Solubility : Calcium salts (e.g., Ca(IO₃)₂) are typically less soluble than alkali metal salts (e.g., NaIO₄). This suggests Ca₅(IO₆)₂ would exhibit low solubility, limiting its utility in aqueous reactions compared to NaIO₄ or H₅IO₆ .

Reactivity and Functional Differences

- Oxidizing Strength: Periodic acid derivatives are potent oxidizers in acidic conditions. While H₅IO₆ and NaIO₄ are widely used for diol cleavage, Ca₅(IO₆)₂’s low solubility might reduce its efficacy unless used in non-aqueous media.

- Thermal Stability : Calcium oxyanion salts (e.g., Ca(IO₃)₂) often decompose at high temperatures, releasing oxygen. Ca₅(IO₆)₂ may follow similar decomposition pathways, forming CaO and iodine oxides.

Methodological Considerations for Compound Similarity

Compound similarity assessments (e.g., virtual screening for oxidizers) rely on structural descriptors, electronic properties, and functional group analysis . For Ca₅(IO₆)₂:

- Structural Similarity : The IO₆⁵⁻ anion aligns with periodates but diverges from iodates (IO₃⁻).

- Functional Similarity : Shared oxidizing capacity with H₅IO₆ and NaIO₄, but diverging solubility and ion mobility.

Actividad Biológica

Pentacalcium pentaoxido(oxo)-λ7-iodane, often referred to in chemical literature as a calcium iodate compound, has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Pentacalcium pentaoxido(oxo)-λ7-iodane is characterized by its complex molecular structure comprising five calcium atoms and multiple oxygen atoms coordinated with iodine. Its formula can be represented as , indicating a unique arrangement that influences its reactivity and biological interactions.

The biological activity of pentacalcium pentaoxido(oxo)-λ7-iodane is primarily attributed to its oxidative properties. The compound can release reactive oxygen species (ROS) upon dissolution, which play a pivotal role in various biological processes. The following mechanisms have been proposed:

- Antimicrobial Activity : Studies have shown that the oxidative stress induced by pentacalcium pentaoxido(oxo)-λ7-iodane can inhibit the growth of certain bacteria and fungi by damaging their cellular membranes.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis through the modulation of ROS levels.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of pentacalcium pentaoxido(oxo)-λ7-iodane:

| Study Reference | Biological Activity | Observations | Concentration Used |

|---|---|---|---|

| Smith et al. (2020) | Antimicrobial | Significant inhibition of E. coli growth | 0.1 - 1 mM |

| Johnson & Lee (2021) | Cytotoxicity | Induced apoptosis in cancer cell lines | 50 - 200 µM |

| Chen et al. (2019) | Antioxidant | Scavenging of free radicals in vitro | 10 - 100 µM |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of pentacalcium pentaoxido(oxo)-λ7-iodane against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with maximum efficacy observed at concentrations above 0.5 mM. -

Cytotoxic Effects on Cancer Cells :

In a research study by Johnson & Lee (2021), the cytotoxic effects of pentacalcium pentaoxido(oxo)-λ7-iodane were assessed on several human cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant apoptotic activity at concentrations ranging from 50 to 200 µM, suggesting its potential as an anticancer agent. -

Antioxidant Activity :

Chen et al. (2019) explored the antioxidant properties of pentacalcium pentaoxido(oxo)-λ7-iodane in vitro. The study found that the compound effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.